molecular formula C10H22O3S B11049588 2-(Octylsulfonyl)ethanol CAS No. 20466-47-1

2-(Octylsulfonyl)ethanol

Cat. No.: B11049588
CAS No.: 20466-47-1
M. Wt: 222.35 g/mol
InChI Key: RJLIKAWSCHFMAD-UHFFFAOYSA-N
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Description

2-(Octylsulfonyl)ethanol is an organosulfur compound with the molecular formula C10H22O3S. It is a colorless liquid with a characteristic sulfurous odor. This compound is primarily used as a surfactant in various industrial applications due to its ability to reduce surface tension and enhance the mixing of liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Octylsulfonyl)ethanol can be synthesized through the reaction of octylsulfonyl chloride with ethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

C8H17SO2Cl+C2H5OHC8H17SO2C2H4OH+HCl\text{C}_8\text{H}_{17}\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_{17}\text{SO}_2\text{C}_2\text{H}_4\text{OH} + \text{HCl} C8​H17​SO2​Cl+C2​H5​OH→C8​H17​SO2​C2​H4​OH+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction rate and minimize side reactions. Purification is typically achieved through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octylsulfonyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction can lead to the formation of sulfides.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products

    Oxidation: Octylsulfonic acid.

    Reduction: Octylsulfide.

    Substitution: Various substituted ethyl derivatives depending on the reagent used.

Scientific Research Applications

2-(Octylsulfonyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents.

Mechanism of Action

The primary mechanism by which 2-(Octylsulfonyl)ethanol exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is particularly useful in emulsification processes where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its shorter and longer chain analogs, 2-(Octylsulfonyl)ethanol strikes a balance between hydrophobicity and hydrophilicity, making it particularly effective as a surfactant. Its unique chain length provides optimal surface activity and solubility properties, distinguishing it from other similar compounds.

Properties

CAS No.

20466-47-1

Molecular Formula

C10H22O3S

Molecular Weight

222.35 g/mol

IUPAC Name

2-octylsulfonylethanol

InChI

InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h11H,2-10H2,1H3

InChI Key

RJLIKAWSCHFMAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCO

Origin of Product

United States

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